Chemical structure of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol
Chemical structure of (2r)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol
The following is an in-depth technical guide on the chemical structure, synthesis, and medicinal utility of (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol .
A Privileged Chiral Scaffold for Medicinal Chemistry
Executive Summary
(2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol (often referred to as (R)-3-methoxy-2-pyridylglycinol ) is a high-value chiral building block belonging to the class of
Its structural uniqueness lies in the 3-methoxy-2-pyridyl moiety. The methoxy group at the C3 position (ortho to the chiral center attachment) imparts significant steric and electronic bias, often locking the conformation of downstream drug candidates—a feature exploited to enhance potency and selectivity in target binding.
Structural Characterization & Logic
Chemical Identity[1]
-
IUPAC Name: (2R)-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol
-
Common Name: (R)-3-Methoxy-2-pyridylglycinol
-
Molecular Formula: C
H N O -
Molecular Weight: 168.19 g/mol
-
Chiral Center: C2 (R-configuration)
Structural Connectivity & Stereochemistry
The molecule consists of an ethanolamine backbone where the carbon bearing the amine (C2) is substituted with a 3-methoxypyridine ring.
-
Pyridyl Core: The pyridine nitrogen (N1) provides a hydrogen bond acceptor site.
-
3-Methoxy Substituent: Located at the C3 position of the pyridine ring. This is crucial because it creates a "steric buttress" near the chiral center, restricting rotation around the C(pyridyl)-C(
) bond. -
Chiral Center (C2): The (R)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:
- (Highest)
- (Pyridine ring)
- (Lowest)
Physicochemical Profile (Calculated)
| Property | Value (Approx.) | Significance |
| LogP | 0.2 – 0.5 | Moderate hydrophilicity; good oral bioavailability potential. |
| pKa (Pyridine N) | ~3.5 | Reduced basicity compared to pyridine due to the ortho-methoxy electron-withdrawing inductive effect (-I). |
| pKa (Amine) | ~9.2 | Typical primary aliphatic amine. |
| TPSA | ~65 Ų | Favorable for membrane permeability. |
| H-Bond Donors | 2 | (NH |
| H-Bond Acceptors | 4 | (Pyridine N, OMe, OH, NH |
Visualization: Structural Interactions & Pharmacophore
The following diagram illustrates the connectivity and the pharmacophoric points of interaction. The "Steric Clash" arrow highlights the restricted rotation caused by the 3-methoxy group.
Caption: Structural connectivity of (2R)-2-Amino-2-(3-methoxy(2-pyridyl))ethan-1-ol showing the steric influence of the methoxy group on the chiral center.
Synthetic Pathways
The synthesis of this molecule requires establishing the chiral center with high enantiomeric excess (ee). The two primary industrial routes are the Asymmetric Strecker Synthesis and the Reduction of Chiral Amino Acids .
Route A: Asymmetric Strecker Synthesis (Scalable)
This route is preferred for large-scale production as it starts from the commercially available aldehyde.
-
Imine Formation: Condensation of 3-methoxypyridine-2-carbaldehyde with a chiral auxiliary (e.g., (R)-phenylglycinol or sulfinamide).
-
Cyanation: Addition of TMSCN or KCN. The chiral auxiliary directs the attack of the cyanide ion to the Re-face or Si-face to establish the (R)-configuration.
-
Hydrolysis & Reduction:
-
Acid hydrolysis converts the nitrile to the carboxylic acid (yielding the amino acid intermediate).
-
Reduction of the acid/ester using Lithium Aluminum Hydride (LAH) or Borane-DMS yields the target amino alcohol.
-
Route B: Reduction of Non-Natural Amino Acid
If (R)-3-methoxy-2-pyridylglycine is available (via enzymatic resolution or chiral chromatography):
-
Protection: N-protection (e.g., Boc-anhydride) to prevent amine poisoning of the catalyst.
-
Activation: Formation of a mixed anhydride (using isobutyl chloroformate) or active ester.
-
Reduction: Treatment with Sodium Borohydride (NaBH
) in methanol/THF. -
Deprotection: Acidic removal of the Boc group (HCl/Dioxane).
Experimental Workflow Visualization
Caption: Step-by-step synthesis via the asymmetric Strecker/Amino Acid reduction pathway.
Medicinal Chemistry Applications
The "Orthogonal" Conformational Lock
In drug design, flexible linkers often lead to entropy penalties upon binding. The 3-methoxy group in this scaffold serves a critical function:
-
Atropisomerism Potential: It creates a barrier to rotation between the pyridine ring and the amino-ethanol side chain.[1]
-
Pre-organization: It forces the amino alcohol into a specific conformation, reducing the entropic cost of binding to the target protein.
Target Classes
-
Kinase Inhibitors: The pyridine nitrogen often acts as the "hinge binder" (accepting a H-bond from the kinase backbone). The chiral amino-alcohol tail extends into the ribose-binding pocket or solvent front to solubilize the molecule.
-
Orexin Antagonists: Chiral benzyl/pyridyl amines are common pharmacophores in Dual Orexin Receptor Antagonists (DORAs) for insomnia.
-
Peptidomimetics: This molecule acts as a constrained isostere for Phenylalanine or Tyrosine, used in protease inhibitors.
Analytical Characterization Standards
To validate the identity and purity of the synthesized compound, the following analytical signatures are expected:
Proton NMR ( H NMR, 400 MHz, DMSO-d )
- 8.1 ppm (d, 1H): Pyridine H6 (alpha to Nitrogen).
- 7.4 ppm (d, 1H): Pyridine H4.
- 7.2 ppm (dd, 1H): Pyridine H5.
- 4.1 ppm (t, 1H): Chiral CH (alpha to amine).
-
3.8 ppm (s, 3H): Methoxy group (-OCH
). -
3.5-3.6 ppm (m, 2H): -CH
OH protons.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
-
Detection: UV at 254 nm.
-
Expectation: The (R)-enantiomer should resolve clearly from the (S)-enantiomer; specific retention times must be determined experimentally.
References
-
BenchChem. Synthesis of 2-Amino-6-methoxy-3-nitropyridine and related Pyridyl Building Blocks. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyridyl amino alcohols. Retrieved from .
-
MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino- and 2,3-Diamino-propylphosphonates. (Methodology for chiral amine reduction). Retrieved from .
-
ResearchGate. Flow Synthesis of Pyridyl Amino Ethanols: Experimental and Computational Study. Retrieved from .[2]
-
Sigma-Aldrich. Product Specification: (R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol (Analogous structural data). Retrieved from .
